2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S2/c1-8-16-17-14(23-8)15-13(20)12-10-3-2-4-11(10)18-19(12)9-5-6-24(21,22)7-9/h9H,2-7H2,1H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVAZZGVCPLXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex heterocyclic compound that exhibits a range of biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features multiple pharmacologically relevant moieties including:
- Thiadiazole ring : Known for its diverse biological activities including anticancer and antimicrobial effects.
- Cyclopentapyrazole structure : Imparts unique interactions with biological targets.
- Dioxidotetrahydrothiophen group : Enhances metabolic stability and bioactivity.
Anticancer Activity
Research indicates that derivatives of the 1,3,4-thiadiazole nucleus possess significant anticancer properties. The mechanism often involves:
- Inhibition of key enzymes such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II , which are critical for cancer cell proliferation .
- Targeting cellular pathways related to DNA replication and cell division .
In vitro studies have shown that compounds similar to the target compound can inhibit cancer cell lines effectively. For instance, the presence of thiadiazole derivatives has been linked to a reduction in tumor growth in various models .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against various pathogens due to their ability to disrupt microbial cell functions .
Potassium Channel Activation
A notable study identified the compound as a potent activator of G protein-gated inwardly rectifying potassium (GIRK) channels. This activation is significant for potential applications in:
In Vitro Studies
In vitro evaluations have shown that the compound exhibits nanomolar potency as a GIRK channel activator. The metabolic stability of the compound was superior compared to traditional urea-based compounds, suggesting it may have fewer side effects and a longer duration of action in vivo .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiadiazole and pyrazole moieties significantly influence the biological activity. For example:
- Substituents on the thiadiazole ring enhance anticancer potency.
- The dioxidotetrahydrothiophen group contributes to improved metabolic stability .
Case Studies
- Anticancer Efficacy : A study involving similar thiadiazole derivatives reported an inhibition rate of up to 155% compared to standard treatments in specific cancer models .
- GIRK Channel Activation : Research showed that compounds derived from this scaffold could modulate GIRK channels effectively, leading to potential therapeutic applications in neurological disorders .
Summary Table of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that integrates multiple pharmacophores, including thiophenes and pyrazoles. These structural elements contribute to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar thiophene and pyrazole moieties have shown efficacy against Mycobacterium tuberculosis . The mechanism often involves inhibition of critical enzymes necessary for bacterial survival. In vitro studies have indicated promising results against multidrug-resistant strains of tuberculosis .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Studies have indicated that derivatives containing the 1,3,4-thiadiazole moiety can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. This inhibition leads to reduced proliferation of cancerous cells . The dual antimicrobial and anticancer activity of such compounds is currently a significant area of research interest.
Potassium Channel Activation
Recent investigations have identified the compound as a potent activator of G protein-gated inwardly rectifying potassium channels (GIRK). These channels play a crucial role in regulating neuronal excitability and cardiac function. The activation of GIRK channels by this compound could lead to therapeutic applications in treating conditions such as cardiac arrhythmias and neurological disorders .
Case Study 1: Antimicrobial Efficacy Against Tuberculosis
A series of synthesized compounds based on the core structure of the target compound were tested for their antitubercular activity using the resazurin microplate assay method. Results indicated that certain derivatives exhibited IC50 values comparable to standard antitubercular drugs, suggesting their potential as new therapeutic agents .
Case Study 2: GIRK Channel Activation
In a study focused on the discovery of novel GIRK channel activators, researchers synthesized several derivatives of the compound and evaluated their pharmacological profiles. Compounds demonstrated nanomolar potency and improved metabolic stability compared to existing treatments. This finding underscores the therapeutic potential in managing conditions linked to GIRK channel dysfunction .
Chemical Reactions Analysis
Representative Data:
Suzuki–Miyaura Coupling
The chlorinated pyrazole intermediate undergoes Pd-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups at the C-6 position .
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Catalytic System : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C.
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Scope : Electron-deficient aryl boronic acids achieve >80% conversion .
Buchwald–Hartwig Amination
The thiadiazole moiety facilitates C–N bond formation with primary/secondary amines under Pd/Xantphos catalysis :
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Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.
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Example : Reaction with morpholine gives N-alkylated derivatives in 75% yield .
Oxidation of Thiophene to Sulfone
The tetrahydrothiophene unit is oxidized to its 1,1-dioxide form using H₂O₂/AcOH or KMnO₄ in acidic media .
Amide Hydrolysis
The carboxamide group is hydrolyzed to carboxylic acid under strong acidic (HCl, Δ) or basic (NaOH, EtOH/H₂O) conditions :
Formation of Fused Bicyclic Systems
The tetrahydrocyclopenta[c]pyrazole core participates in annulation with maleic anhydride to form pyrrolo[3,4-c]pyrazole-dione derivatives :
Thiadiazine Formation
Reaction with α-haloketones (e.g., chloroacetone) yields 1,3,4-thiadiazine hybrids :
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Mechanism : Nucleophilic displacement followed by cyclodehydration.
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Example : 1-(5-methyl-2-(pyrazolyl)-4H-thiadiazin-6-yl)ethanone (72% yield) .
Acylation for Kinase Inhibition
Acylation of the pyrazole nitrogen with chloroacetyl chloride generates electrophilic intermediates for kinase-targeting analogs :
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, primarily due to sulfone group degradation .
Hydrolytic Susceptibility
The compound is stable in neutral aqueous solutions but undergoes rapid hydrolysis in alkaline media (t₁/₂ = 2 h at pH 10).
Reaction with Electrophiles
The thiadiazole sulfur atom acts as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form sulfonium salts:
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Product : S-Methylthiadiazolium iodide (85% yield).
Radical Reactions
Under UV light, the sulfone group generates sulfonyl radicals, enabling C–H functionalization in partner substrates .
Comparison with Similar Compounds
Key Analogs:
- 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): Core Structure: Pyrrolidine with a ketone group. Functional Groups: Fluorophenyl (electron-withdrawing), isopropyl-thiadiazole carboxamide. Comparison: The absence of a sulfone group and cyclopentapyrazole core reduces polarity and rigidity compared to the target compound.
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (–3): Core Structure: Tetrahydroimidazopyridine with ester and nitrophenyl groups. Functional Groups: Nitrophenyl (strong electron-withdrawing), cyano, ester. Comparison: The nitrophenyl and ester groups confer high electrophilicity, which may increase reactivity but reduce metabolic stability.
Pyrazole and Thiophene-Based Derivatives
Key Analogs:
5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide ():
- Core Structure : Dihydropyrazole with carbothioamide.
- Functional Groups : Nitrophenyl, isoxazole, carbothioamide.
- Comparison : The thioamide group (less polar than carboxamide) may reduce solubility. The nitrophenyl group’s electron-withdrawing effect contrasts with the target compound’s methyl-thiadiazole, which balances lipophilicity and polarity .
- Ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (–6): Core Structure: Benzothiophene with cyanoacetamide and ester. Functional Groups: Cyano, ester, tetrahydrobenzo[b]thiophene. The target compound’s cyclopentapyrazole core offers greater conformational restraint, possibly improving binding specificity .
Chlorophenyl Pyrazole Carboxamide
Key Analog:
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ():
- Core Structure : Pyrazole with chlorophenyl and pyridylmethyl groups.
- Functional Groups : Chlorophenyl (lipophilic), pyridylmethyl (basic nitrogen).
- Comparison : The chlorophenyl groups enhance lipophilicity, which may improve blood-brain barrier penetration but increase off-target risks. The target compound’s sulfone and methyl-thiadiazole groups provide a more balanced pharmacokinetic profile .
Structural and Functional Group Analysis
Q & A
Basic Synthesis and Optimization
Q: What are the typical synthetic routes and optimization strategies for synthesizing this compound? A: The synthesis involves multi-step reactions, starting with cyclocondensation of precursors such as tetrahydrothiophene derivatives and 5-methyl-1,3,4-thiadiazol-2-amine. Key steps include:
- Solvent selection : Ethanol or DMF is commonly used for cyclization due to their polarity and ability to stabilize intermediates .
- Reaction conditions : Refluxing at 80–100°C for 4–6 hours ensures completion, with yields improved by slow cooling (e.g., 64% yield achieved via ethanol/DMF crystallization) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity (>95%) .
Structural Characterization
Q: Which spectroscopic and analytical methods are most reliable for confirming the compound’s structure? A: A combination of techniques is critical:
- IR spectroscopy : Identifies functional groups (e.g., sulfone stretching at 1150–1250 cm⁻¹, amide C=O at 1650–1700 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., cyclopenta[c]pyrazole protons at δ 2.5–3.5 ppm) and carbon backbone .
- X-ray crystallography : Resolves stereochemistry and confirms fused-ring systems in crystalline derivatives .
Advanced Structure-Activity Relationship (SAR) Studies
Q: How can researchers systematically explore the pharmacological potential of this compound through SAR? A: SAR studies involve:
- Substituent modification : Introducing electron-withdrawing groups (e.g., nitro, chloro) to the thiadiazole or pyrazole rings to enhance bioactivity .
- Biological assays : Testing modified analogs against target enzymes (e.g., kinases) or pathogens (e.g., Gram-negative bacteria) .
- Computational analysis : Using QSAR models to predict activity trends based on electronic (HOMO-LUMO) or steric parameters (e.g., LogP) .
Molecular Docking and Target Validation
Q: What methodologies are recommended for validating the compound’s interaction with biological targets? A:
- Software tools : AutoDock Vina or Schrödinger Suite for docking simulations, with force fields (e.g., AMBER) to assess binding affinity .
- Parameter optimization : Grid box dimensions centered on active sites (e.g., ATP-binding pockets) and Lamarckian genetic algorithms for conformational sampling .
- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with in vitro IC₅₀ values (e.g., <10 μM in kinase inhibition assays) .
Stability and Degradation Under Experimental Conditions
Q: How can researchers assess the compound’s stability during storage or biological assays? A:
- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
- Photostability : Use UV-Vis spectroscopy to detect photodegradation products under ICH Q1B guidelines .
- Solution stability : Measure solubility in PBS (pH 7.4) and DMSO, noting precipitation or hydrolysis over 24 hours .
Addressing Contradictory Biological Data
Q: How should researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. ineffective)? A:
- Comparative assays : Re-test the compound using standardized protocols (e.g., CLSI broth microdilution for MIC determination) .
- In silico ADMET profiling : Evaluate bioavailability (e.g., Caco-2 permeability) or metabolic stability (CYP450 interactions) to explain efficacy gaps .
- Batch variability : Ensure synthetic consistency via elemental analysis (C, H, N ±0.3%) and ¹H-NMR purity checks .
Analytical Method Development
Q: What advanced techniques are suitable for quantifying the compound in complex matrices (e.g., plasma)? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
